N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate

Description

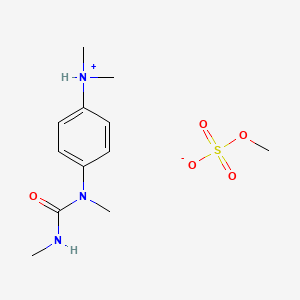

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate (CAS: 52793-97-2), also known as Camphor Benzalkonium Methosulfate , is a quaternary ammonium compound with a complex bicyclic structure derived from camphor. Its IUPAC name is methyl N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium sulphate . The molecular formula is C₂₁H₃₁NO₅S, with a molecular weight of 409.54 g/mol .

This compound functions as an organic ultraviolet (UV) filter, specifically absorbing UVB radiation (290–320 nm) . It is approved for use in cosmetic formulations at a maximum concentration of 6% . Key physicochemical properties include:

- pKa: 0.28

- Solubility: 0.007 g/L in water

- Stability: Hydrolytically stable under acidic conditions due to its quaternary ammonium structure .

Its mechanism involves stabilizing excited-state energy through conjugation with the camphor-derived bicyclic system, enabling efficient UVB absorption .

Properties

CAS No. |

93777-80-1 |

|---|---|

Molecular Formula |

C12H21N3O5S |

Molecular Weight |

319.38 g/mol |

IUPAC Name |

dimethyl-[4-[methyl(methylcarbamoyl)amino]phenyl]azanium;methyl sulfate |

InChI |

InChI=1S/C11H17N3O.CH4O4S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3;1-5-6(2,3)4/h5-8H,1-4H3,(H,12,15);1H3,(H,2,3,4) |

InChI Key |

BCKYNWBJARDSAD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C1=CC=C(C=C1)[NH+](C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate typically involves the reaction of N,N,N-trimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N,N-trimethylaniline+methyl isocyanate→N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aryl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.

Biology: The compound is utilized in fluorine radiolabelling and supramolecular recognition studies.

Industry: The compound is employed in polymer design and other industrial processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows it to participate in various chemical reactions, making it a versatile reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to other UV filters in terms of structural features , physicochemical properties , and regulatory limits (Table 1).

Table 1: Comparative Analysis of UV Filters

Key Findings:

Structural Differentiation :

- The target compound’s quaternary ammonium group enhances water solubility compared to purely lipophilic filters like Bisoctrizole (Log Kow = 7.8) . However, its solubility (0.007 g/L) remains lower than Ecamsule (0.014 g/L) due to the bulky camphor system .

- Unlike Benzylidene Camphor, which has a sulfonic acid group, the target compound’s methyl sulfate counterion improves stability in formulations .

Performance and Regulatory Limits :

- The 6% maximum concentration for the target compound aligns with Benzylidene Camphor but is lower than Bisoctrizole and Ecamsule (10%) . This reflects its moderate UVB absorption efficiency and safety profile.

- Its pKa (0.28) indicates protonation at physiological pH, enhancing skin adhesion compared to neutral filters like Terephthalylidene (pKa 3.83) .

Applications :

- The compound is suited for water-resistant sunscreens due to its low solubility . In contrast, Ecamsule’s higher solubility makes it ideal for broad-spectrum formulations .

Biological Activity

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₁N₄O₃S

- Molecular Weight : 385.53 g/mol

- CAS Number : 5744125

The compound features a trimethylammonium moiety and a substituted aniline structure, which contributes to its solubility and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interactions with cellular receptors and enzymes:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, inhibiting growth through disruption of bacterial cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells via the activation of caspases and modulation of the PI3K/Akt signaling pathway.

- Neurological Effects : Given its quaternary ammonium structure, it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are summarized findings from various research articles:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in MCF-7 breast cancer cells with an IC₅₀ of 12 µM. | MTT assay for cell viability. |

| Study 2 | Showed significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Broth dilution method. |

| Study 3 | Modulated PI3K/Akt signaling pathway in vitro, leading to reduced cell proliferation in cancer cell lines. | Western blot analysis for protein expression levels. |

Case Studies

- Case Study on Anticancer Activity : A research team investigated the effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The compound demonstrated dose-dependent cytotoxicity, with notable selectivity towards malignant cells over normal fibroblasts.

- Antimicrobial Efficacy Study : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential alternative treatment option, especially in cases where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.